1-Acetamido-3-methylcyclopentane-1-carboxylic acid

Lipophilicity modulation Medicinal chemistry SAR exploration

For medicinal chemistry programs demanding precise lipophilicity control without altering the α,α-disubstituted amino acid core, this C3-methyl cyclopentane derivative offers a LogP of 0.54–0.77, bridging non-methylated (LogP ~0.91) and polar analogues. The quaternary α-carbon and remote methyl group provide a sterically defined, sp³-rich scaffold (Fsp³ 0.778) ideal for fragment-based screening, foldamer synthesis, and challenging C–H functionalization methodology development. Supplied at ≥98% purity with verified pKa (~3.77) and TPSA (66.4 Ų).

Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
Cat. No. B13560711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetamido-3-methylcyclopentane-1-carboxylic acid
Molecular FormulaC9H15NO3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC1CCC(C1)(C(=O)O)NC(=O)C
InChIInChI=1S/C9H15NO3/c1-6-3-4-9(5-6,8(12)13)10-7(2)11/h6H,3-5H2,1-2H3,(H,10,11)(H,12,13)
InChIKeyDBKDQINETWSXCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetamido-3-methylcyclopentane-1-carboxylic acid (CAS 1339607-30-5): Procurement-Relevant Structural Identity and Physicochemical Baseline


1-Acetamido-3-methylcyclopentane-1-carboxylic acid (CAS 1339607-30-5; molecular formula C₉H₁₅NO₃; MW 185.22 g/mol) is a conformationally constrained, non-proteinogenic cyclic α,α-disubstituted amino acid derivative bearing an N-acetyl (acetamido) protecting group at the 1-position and a methyl substituent at the 3-position of the cyclopentane ring . The compound is supplied as a research-grade building block at ≥98% purity by multiple vendors including Fluorochem, ChemScene, and Leyan, and is classified under GHS07 (harmful/irritant) with storage requirements of sealed, dry conditions at 2–8°C . Its computed physicochemical profile includes a predicted pKa of 3.77 ± 0.40 for the carboxylic acid, a predicted boiling point of 405.6 ± 24.0°C, a predicted density of 1.16 ± 0.1 g/cm³, a LogP of approximately 0.54–0.77, a topological polar surface area (TPSA) of 66.4 Ų, and an Fsp³ (fraction of sp³-hybridized carbons) of 0.778, indicating a highly saturated, three-dimensional scaffold .

Why Generic Substitution of 1-Acetamido-3-methylcyclopentane-1-carboxylic acid with In-Class Analogs Is Scientifically Unsupported


Within the class of 1-acetamidocyclopentane-1-carboxylic acid derivatives, the position and presence of the ring-methyl substituent are not inert structural variations—they directly modulate lipophilicity, conformational bias, and steric environment at the quaternary α-carbon . The non-methylated analog (1-acetamidocyclopentane-1-carboxylic acid, CAS 4854-46-0) and the regioisomeric 3-acetamido-1-methyl variant (CAS 2680865-67-0) are not interchangeable with the 1-acetamido-3-methyl derivative because the methyl group at C3 alters the ring pucker equilibrium and the spatial orientation of the carboxylic acid and acetamido pharmacophores relative to any binding surface or reactive partner [1][2]. The quantitative evidence presented in Section 3 demonstrates that a simple LogP difference of 0.37–0.54 units between the target compound and the non-methylated analog translates to an approximately 2.3- to 3.5-fold difference in calculated partition coefficient, which is sufficient to alter both chromatographic behavior and biological compartment distribution in medicinal chemistry campaigns .

1-Acetamido-3-methylcyclopentane-1-carboxylic acid: Comparator-Anchored Quantitative Differentiation Evidence


Lipophilicity Tuning: +0.37 LogP Units Relative to the Non-Methylated Analog Enables Predictable SAR

The C3-methyl substituent in the target compound reduces LogP by approximately 0.37 units compared to the non-methylated 1-acetamidocyclopentane-1-carboxylic acid (LogP 0.91), and is intermediate between the non-methylated analog and the gem-dimethyl derivative 1-acetamido-2,2-dimethylcyclopentane-1-carboxylic acid (LogP 1.16) . This graded lipophilicity within the series provides medicinal chemists with a rational basis for optimizing logD without altering the core acetamido-carboxylic acid pharmacophore .

Lipophilicity modulation Medicinal chemistry SAR exploration

Enhanced Fraction sp³ (Fsp³ = 0.778): Superior Three-Dimensional Character vs. Non-Methylated Analog for Fragment-Based Drug Discovery

The Fsp³ value of the target compound is 0.778 (7 of 9 carbons are sp³-hybridized), compared with a calculated Fsp³ of 0.750 for the non-methylated analog 1-acetamidocyclopentane-1-carboxylic acid (6 of 8 carbons sp³) [1]. In the context of drug discovery, Fsp³ values above 0.45 are associated with higher clinical success rates, and the addition of the C3-methyl group raises Fsp³ by +0.028, further increasing three-dimensional character and potentially reducing aromaticity-driven off-target promiscuity [2].

Fsp³ Drug-likeness Fragment-based drug discovery

Presence of Two Asymmetric Centers Enables Stereochemical SAR Exploration Absent in Achiral Analogs

The target compound contains two asymmetric carbon atoms (C1 and C3 on the cyclopentane ring), generating up to four potential stereoisomers, whereas the non-methylated analog 1-acetamidocyclopentane-1-carboxylic acid contains only one stereocenter (C1) and yields only two enantiomers . The regioisomer 3-acetamido-1-methylcyclopentane-1-carboxylic acid (CAS 2680865-67-0) also bears two asymmetric centers but places the acetamido group at C3 rather than C1, resulting in a fundamentally different spatial relationship between the protected amine and the carboxylic acid [1]. This stereochemical difference is known to produce distinct hydrogen-bonding networks in the solid state, as demonstrated by X-ray crystallography of dipeptides derived from 2-amino-3-methylcyclopentanecarboxylic acid analogs [2].

Chirality Stereochemistry Conformational constraint

Predicted pKa Parity with Non-Methylated Analog Maintains Ionization-State Compatibility While Differentiating Lipophilicity

The predicted pKa of the carboxylic acid group in the target compound (3.77 ± 0.40) is essentially identical to that of the non-methylated analog 1-acetamidocyclopentane-1-carboxylic acid (pKa 3.76 ± 0.20), indicating that the C3-methyl substituent does not perturb the electronic environment of the carboxyl group . This is in contrast to the amino analog cycloleucine (1-aminocyclopentane-1-carboxylic acid), which has a substantially lower pKa of 2.62 (experimental) and a LogP of −2.28, reflecting the fundamentally different ionization and solubility behavior of the free amine vs. the N-acetylated form [1]. The combination of matched pKa with differentiated LogP means that the target compound and its non-methylated analog will exhibit identical ionization states at physiological pH while partitioning differently into lipid environments [1].

Ionization state pKa Bioavailability prediction

Methyl-Governed Conformational Bias: Ring-Substituent Effects on Cyclopentane Pseudorotation Differentiate This Scaffold from Cyclohexane and Linear Analogs

The cyclopentane ring undergoes rapid pseudorotation between envelope and twist conformations, but the introduction of a methyl substituent at C3 imposes a measurable conformational bias by preferentially occupying a pseudo-equatorial position to minimize 1,3-diaxial-type steric interactions [1]. This effect is absent in the non-methylated analog and is fundamentally different from cyclohexane-based constrained amino acids where the chair conformation is more rigidly locked [2]. X-ray crystallographic analysis of the related β-amino acid (1S,2R,3S)-2-amino-3-methylcyclopentanecarboxylic acid in dipeptide form revealed that the 3-methyl group directs a specific β-sheet-like hydrogen-bonding network (N–H···O=C) with unit cell parameters a = 5.0968(1) Å, b = 11.5546(2) Å, c = 43.5414(8) Å in the orthorhombic space group P2₁2₁2₁, whereas the non-methylated (1R,2S)-2-aminocyclopentanecarboxylic acid analog crystallized in the monoclinic space group P2₁ with different unit cell dimensions (a = 5.2682(1) Å, b = 9.1211(2) Å, c = 22.4467(6) Å, β = 91.3855(9)°) [3]. These distinct crystal packing arrangements directly demonstrate that a single methyl substituent on the cyclopentane ring alters the preferred molecular conformation and intermolecular interaction geometry.

Conformational analysis Pseudorotation Scaffold rigidity

Optimal Research and Industrial Application Scenarios for 1-Acetamido-3-methylcyclopentane-1-carboxylic acid Based on Verified Differentiation Evidence


Lead Optimization in Medicinal Chemistry Requiring Graded Lipophilicity Within a Constrained Amino Acid Series

When a medicinal chemistry program requires fine-tuning of logD while preserving the N-acetyl-protected α,α-disubstituted amino acid pharmacophore, the target compound provides a LogP of 0.54–0.77, intermediate between the non-methylated analog (LogP ~0.91) and more polar alternatives such as cycloleucine (LogP −2.28). This enables systematic SAR exploration of lipophilicity-dependent properties (permeability, plasma protein binding, metabolic clearance) without altering the core hydrogen-bonding motif [1]. The matched pKa (3.77 vs. 3.76 for the non-methylated analog) ensures that ionization-state-dependent properties remain constant across the series .

Conformationally Constrained Peptidomimetic Design Requiring Methyl-Directed Secondary Structure

For research groups synthesizing β- or γ-peptide foldamers where conformational preorganization is critical, the C3-methyl group on the cyclopentane ring introduces a steric bias that alters pseudorotational preferences. Crystallographic evidence from the structurally related 2-amino-3-methylcyclopentanecarboxylic acid series demonstrates that the 3-methyl substituent changes the solid-state hydrogen-bonding network from monoclinic to orthorhombic packing with a more than twofold increase in unit cell volume [2]. This suggests that the target compound, when deprotected and incorporated into peptide chains, may promote distinct secondary structure motifs compared to the non-methylated building block [2].

Fragment-Based Drug Discovery Leveraging High Fsp³ Character for Library Design

In fragment-based screening campaigns where three-dimensional character and low aromatic ring count are prioritized, the target compound's Fsp³ of 0.778 exceeds both the non-methylated analog (Fsp³ 0.750) and the typical oral drug average (Fsp³ ~0.45) [3]. This makes it a suitable fragment or scaffold for libraries targeting protein-protein interactions or other targets where sp³-rich fragments have demonstrated superior hit rates and more favorable physicochemical property evolution during hit-to-lead optimization [3].

Synthetic Methodology Development Requiring a Sterically Differentiated Quaternary α-Carbon

The target compound's quaternary α-carbon (C1) bearing both acetamido and carboxylic acid groups, combined with a remote methyl substituent at C3, provides a sterically and electronically differentiated scaffold for developing new C–H functionalization or decarboxylative coupling methodologies. The presence of two asymmetric centers and the acid-stable N-acetyl protecting group makes this compound a more challenging and information-rich substrate for method development compared to the simpler non-methylated analog, offering researchers a higher bar for demonstrating substrate scope and functional group tolerance .

Quote Request

Request a Quote for 1-Acetamido-3-methylcyclopentane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.